molecular formula C8H18Sn B087310 Dibutyltin CAS No. 1002-53-5

Dibutyltin

Cat. No. B087310
CAS RN: 1002-53-5
M. Wt: 232.94 g/mol
InChI Key: AYOHIQLKSOJJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyltin is an organotin compound that is commonly used as a catalyst in organic synthesis . It is used mainly in organic synthesis .


Synthesis Analysis

Dibutyltin compounds have been synthesized through various methods. For instance, dibutyltin (IV) oxide has been used for the formation of carbon-carbon bonds through coupling reactions and in the preparation of esters from carboxylic acids and alcohols . In another example, dibutyltin (IV) complexes were synthesized by the reaction of either dibutyltin (IV) oxide or dibutyltin (IV) dichloride with azo-carboxylic acid ligands .


Molecular Structure Analysis

Dibutyltin compounds are a group of chemicals comprised of a tin atom directly connected to two butyl groups . The molecular geometry at tin is tetrahedral . The oxygen atoms of the carbonyl groups are weakly bonded to the tin atom .


Chemical Reactions Analysis

Dibutyltin (IV) complexes were synthesized by the reaction of either dibutyltin (IV) oxide or dibutyltin (IV) dichloride with azo-carboxylic acid ligands . Dibutyltin compounds are also used as catalysts for condensation of special silicones .


Physical And Chemical Properties Analysis

Dibutyltin compounds are solid (powder) or liquid, and the color varies from white to yellow. They are difficult to ignite, substantially insoluble in water, and substantially non-volatile .

Scientific Research Applications

  • DBT is used in the manufacture of polyvinyl chloride (PVC) plastics, construction materials, and medical devices. It acts as an obesogen by inducing lipid accumulation in human and mouse multipotent mesenchymal stromal stem cells through a PPARγ-dependent pathway, leading to increased fat storage and glucose intolerance in mice (Chamorro-Garcia et al., 2018).

  • In vitro exposure to DBT affects immature Leydig cell function in rats, inhibiting androgen biosynthesis by interfering with the expressions and enzyme activities of CYP11A1 and 3β-HSD1 (Li et al., 2021).

  • DBT causes neurotoxicity in aggregating brain cell cultures, affecting myelin content and cholinergic neurons, with distinct toxicological patterns compared to other organotins (Eskes et al., 1999).

  • It displays pro-oxidative properties and is efficiently eliminated by the fungal strain Metarhizium robertsii, which can reduce DBT levels under the influence of natural estrogens like estrone or 17β-estradiol (Siewiera et al., 2017).

  • DBT induces apoptosis in rat pheochromocytoma (PC12) cells through the mitochondria-dependent pathway. Its neurotoxic effects can be attenuated by chitosan, suggesting potential therapeutic approaches (Wang et al., 2016).

  • Nanomolar concentrations of DBT inhibit ligand binding to the glucocorticoid receptor (GR) and its transcriptional activity, potentially disrupting metabolic functions and immune modulation (Gumy et al., 2008).

  • In 3T3-L1 preadipocytes, DBT induces adipogenesis through PPARγ and represses inflammatory genes. Its partial agonistic effects on PPARγ/RXRα and impact on inflammation and insulin resistance warrant further studies (Milton et al., 2017).

  • DBT alters immune cell production of pro-inflammatory cytokines interleukin (IL) 1β and IL‐6, potentially affecting pathologies like rheumatoid arthritis and cancers (Sushak et al., 2020).

Safety And Hazards

Dibutyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause severe skin burns and eye damage. They may cause respiratory irritation and are fatal if inhaled. They are suspected of causing genetic defects and may damage fertility or the unborn child. They also cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research directions may include the development of biobased vitrimers, which are a unique solution to address the issue of polymer network end-of-life by enabling reprocessability while maintaining good thermomechanical properties and solvent resistance . Another area of interest is the impact of environmental obesogens, including dibutyltin, on health and obesity susceptibility .

properties

IUPAC Name

dibutyltin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOHIQLKSOJJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyltin

CAS RN

1002-53-5
Record name Dibutylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-n-butyltin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, dibutyltin oxide was reacted with 33.2 g (0.2 mole) 3-(4-hydroxyphenyl)propionic acid to yield 56 g of dibutyltin bis-(3-(4-hydroxyphenyl)propionatel, a white crystalline material melting at 48°-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure of Example 1, 24.9 g (0.10 mole) dibutyltin oxide was reacted with 15.6 g (0.20 mole) 2-mercaptoethanol in toluene to give 36 g of dibutyltin-bis-(2-hydroxyethylmercaptide), a light yellow liquid.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 24.99 (0.10 mole) dibutyltin oxide, 21.6g (0.20 mole) 3-mercapto-1,2-propanediol and 300 ml toluene were charged to a round-bottom glass reaction flask fitted with a mechanical stirrer, thermocouple and a reflux condenser with a Dean-Stark water trap. The mixture was heated to reflux temperature, with agitation, and continued at reflux until a clear homogeneous solution formed and all water of reaction was collected in the trap. Removal of the toluene (flash evaporator) yielded 44.5g (99.5% yield) of dibutyltin-bis-(2,3-dihydroxypropylmercaptide), a straw-colored viscous liquid.
[Compound]
Name
24.99
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutyltin
Reactant of Route 2
Dibutyltin
Reactant of Route 3
Dibutyltin
Reactant of Route 4
Dibutyltin
Reactant of Route 5
Dibutyltin
Reactant of Route 6
Dibutyltin

Citations

For This Compound
33,600
Citations
IJ Boyer - Toxicology, 1989 - Elsevier
… may be metabolized to dibutyltin derivatives and related … Tributyltin oxide and dibutyltin and dioctyltin compounds are … Tributyltin oxide and dibutyltin acetate did not appear to be …
Number of citations: 561 www.sciencedirect.com
SM Jenkins, K Ehman, S Barone Jr - Developmental Brain Research, 2004 - Elsevier
… , dimethyltin, and dibutyltin to the known neurotoxicant trimethyltin … Dibutyltin, a compound traditionally thought to target the immune system, was the most potent neurotoxicant. Dibutyltin …
Number of citations: 89 www.sciencedirect.com
MJ Martinelli, NK Nayyar, ED Moher, UP Dhokte… - Organic …, 1999 - ACS Publications
The reaction of substituted glycols with catalytic dibutyltin oxide, stoichiometric p-toluenesulfonyl chloride, and triethylamine in CH 2 Cl 2 resulted in the complete and rapid sulfonylation …
Number of citations: 233 pubs.acs.org
M Kemmer, H Dalil, M Biesemans, JC Martins… - Journal of …, 2000 - Elsevier
Three dibutyltin perfluoroalkanecarboxylates have been synthesized, characterized by 1 H-, 13 C-, 19 F- and 117 Sn-NMR, Mössbauer, IR and mass spectroscopy. The structure of tetra-…
Number of citations: 108 www.sciencedirect.com
A Szorcsik, L Nagy, J Sletten, G Szalontai… - Journal of …, 2004 - Elsevier
A number of organotin(IV) complexes with pyridine mono- and dicarboxylic acids (containing ligating –COOH group(s) and aromatic {N} atoms) were prepared in the solid state. The …
Number of citations: 133 www.sciencedirect.com
G Sparmann, J Merkord, A Jaschke, H Nizze, L Jonas… - Gastroenterology, 1997 - Elsevier
… of 8 mg/kg body wt dibutyltin dichloride. Pancreatitis was characterized … RESULTS: Dibutyltin dichloride induced an acute … CONCLUSIONS: The findings suggest that dibutyltin dichloride-…
Number of citations: 177 www.sciencedirect.com
TSB Baul, D Dutta, A Duthie, N Guchhait… - Journal of Inorganic …, 2017 - Elsevier
… Synthesis and spectroscopic properties of seven new dibutyltin(… Solid state structures of dibutyltin(IV) compounds 1–3, 6 and … In general, the dibutyltin(IV) derivatives exhibited significant …
Number of citations: 18 www.sciencedirect.com
A Kabir, MM Matin - Journal of the Bangladesh Chemical Society, 1994 - researchgate.net
Regioselective stearoylatlon, palmitoylation, myristoylation and lauroylation of benzyl α-L-rhamnopyranoslde, using the dibutyltin oxide method, furnished the corresponding 3-O-acyl …
Number of citations: 24 www.researchgate.net
B Lepoittevin, N Pantoustier, M Devalckenaere… - …, 2002 - ACS Publications
Poly(ε-caprolactone)/clay nanocomposites were prepared by in-situ ring-opening polymerization of ε-caprolactone by using dibutyltin dimethoxide as an initiator/catalyst. A nonmodified …
Number of citations: 260 pubs.acs.org
J Widdows, DS Page - Marine Environmental Research, 1993 - Elsevier
Sublethal physiological responses (clearance rate, oxygen uptake, absorption efficiency and scope for growth) of mussels (Mytilus edulis) were measured following exposure to …
Number of citations: 129 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.